molecular formula C21H13Cl2N3S B2815553 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine CAS No. 866051-57-2

5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine

Cat. No.: B2815553
CAS No.: 866051-57-2
M. Wt: 410.32
InChI Key: SJWMCOAWQONGSW-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine is a substituted 1,2,4-triazine derivative characterized by a sulfur-linked 2,6-dichlorophenyl group at position 5 and phenyl substituents at positions 3 and 6. This structural motif combines electron-withdrawing chlorine atoms and a sulfanyl group, which may influence its electronic properties, reactivity, and biological activity.

Properties

IUPAC Name

5-(2,6-dichlorophenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3S/c22-16-12-7-13-17(23)19(16)27-21-18(14-8-3-1-4-9-14)25-26-20(24-21)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWMCOAWQONGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)SC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine typically involves the reaction of 2,6-dichlorobenzenethiol with 3,6-diphenyl-1,2,4-triazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different products.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

The biological activity of 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine has been primarily investigated for its antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit promising anticancer effects. Notably:

  • A study found that modifications to triazine hybrids can enhance their antiproliferative activity against various cancer cell lines. One derivative displayed superior inhibitory effects compared to traditional chemotherapeutics like 5-Fluorouracil against MGC-803 and PC-3 cell lines.

The mechanisms underlying these anticancer effects include:

  • Induction of apoptosis : The compound modulates apoptosis-related proteins leading to programmed cell death.
  • Cell cycle arrest : It causes arrest at the G2/M phase of the cell cycle.
  • Cytotoxicity : Morphological changes in cancer cells indicate cytotoxic effects.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in various applications:

  • Anticancer Studies :
    • A comparative study highlighted that certain triazine derivatives exhibited enhanced activity against cancer cell lines compared to standard treatments . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazine ring could significantly impact biological activity.
  • Mechanistic Insights :
    • Investigations into the mechanism of action have shown that the compound may induce oxidative stress through redox cycling processes. This can lead to increased reactive oxygen species (ROS), contributing to its anticancer efficacy.
  • Synthetic Routes :
    • The synthesis typically involves the reaction of 2,6-dichlorobenzenethiol with 3,6-diphenyl-1,2,4-triazine under basic conditions (e.g., potassium carbonate in dimethylformamide) at elevated temperatures. This route is crucial for producing high yields necessary for biological testing .

Data Table: Summary of Biological Activities

Activity Type Cell Lines Tested Key Findings References
AnticancerMGC-803Superior effects compared to 5-Fluorouracil
PC-3Induces apoptosis and cell cycle arrest
AntimicrobialLimited studiesPotential interactions with microbial targets

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The sulfanyl group at position 5 distinguishes the target compound from derivatives with amino (e.g., morpholine, piperazine) or pyridyl substituents. Key comparisons include:

  • 5-(Morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k): The morpholine group introduces strong electron-donating properties, as evidenced by NMR shifts (e.g., δ 3.47–3.62 ppm for morpholine protons) .
  • 5-(4-Methylpiperazin-1-yl)-3,6-diphenyl-1,2,4-triazine (3m) : The methylpiperazine substituent enhances solubility due to its basic nitrogen, whereas the sulfanyl group in the target compound may increase lipophilicity, impacting membrane permeability .

Physicochemical and Reactivity Comparisons

NMR and Spectroscopic Data

  • NMR Shifts: Amino-substituted triazines (e.g., 3k, 3m) show distinct downfield shifts for N–H protons (δ 8.66–8.99 ppm) . The sulfanyl group in the target compound may produce unique shifts due to sulfur’s polarizability.
  • Crystallography : X-ray analysis of 3k confirmed planar triazine rings with phenyl substituents oriented at ~60° angles, a feature likely shared by the target compound .

Reactivity in Cycloaddition Reactions

  • Diels–Alder Reactivity : 3,6-Diphenyl-1,2,4-triazine reacts with cyclooctyne at a rate constant of 0.12 M⁻¹s⁻¹, while its 5-substituted tetrazine analogue reacts faster (0.35 M⁻¹s⁻¹) . The sulfanyl group’s electron-donating nature in the target compound may reduce its electron-deficient character, slowing similar reactions.

Pharmacokinetic and Drug-Likeness Considerations

  • Metabolic Stability : Sulfur-containing compounds are prone to oxidation, suggesting the target compound may have a shorter half-life than nitrogen-substituted analogues like 3k or 3m .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight logP (Predicted) Key Biological Activity
Target Compound 5-(2,6-DCl-PhS), 3,6-Ph ~438.3* ~4.2 Not reported
5-Morpholine-3,6-diphenyl-1,2,4-triazine 5-Morpholine, 3,6-Ph 319.16 2.5 Not reported
PDPT 3-Pyridyl, 5,6-Ph 345.4 3.8 Anticancer, antiviral
Lamotrigine 6-(2,3-DCl-Ph), 3,5-NH₂ 256.09 2.9 Antiepileptic

*Estimated based on formula C₂₁H₁₃Cl₂N₃S.

Table 2: Reactivity Comparison

Compound Substituent (Position 5) Diels–Alder Rate (M⁻¹s⁻¹)
3,6-Diphenyl-1,2,4-triazine None 0.12
3,6-Diphenyl-1,2,4-triazine-5-tetrazine Tetrazine 0.35
Target Compound Sulfanyl *Predicted <0.12

Biological Activity

5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine is a synthetic compound with significant potential in various biological applications. Its unique structure includes a triazine ring and dichlorophenyl and diphenyl substituents, making it a candidate for research in areas such as anticancer and antimicrobial activity. This article reviews the biological activities associated with this compound, summarizing findings from various studies.

  • Molecular Formula : C21H13Cl2N3S
  • Molecular Weight : 410.3 g/mol
  • CAS Number : 866051-57-2

Biological Activity Overview

The biological activity of 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine has been investigated primarily for its antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit promising anticancer effects. For instance, a study on related triazine hybrids demonstrated that modifications could enhance their antiproliferative activity against various cancer cell lines. Specifically, one derivative displayed superior inhibitory effects compared to traditional chemotherapeutics like 5-Fluorouracil (5-Fu) against cell lines such as MGC-803 and PC-3 .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of apoptosis through modulation of apoptosis-related proteins.
  • Cell cycle arrest at the G2/M phase.
  • Morphological changes in cancer cells indicating cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In comparative studies, it showed higher antimicrobial activity relative to other synthesized compounds within the same class. The presence of electron-withdrawing groups like chlorine is thought to enhance its effectiveness against bacterial strains .

Study 1: Anticancer Efficacy

A study explored a series of 5,6-diaryl-1,2,4-triazines and their hybrids. Among these compounds, certain derivatives exhibited significant antiproliferative activity against selected cancer cell lines. For example:

  • Compound 11E : Demonstrated potent inhibitory effects on MGC-803 cells by inducing apoptosis and causing cell cycle arrest .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of triazine derivatives. The results indicated that:

  • The synthesized compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
  • The structural modifications significantly influenced their antimicrobial potency .

Comparative Analysis Table

Compound NameActivity TypeIC50 Value (µg/mL)Target Cell Line / Microorganism
Compound 11EAnticancer< 10MGC-803
Compound 5Antimicrobial< 20Staphylococcus aureus
Compound XAnticancer> 50PC-3

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key challenges include controlling regioselectivity during thioether bond formation and minimizing byproducts. Optimization strategies include:

  • Temperature control (e.g., 60–80°C for thioether coupling).
  • Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
  • Catalytic additives (e.g., K₂CO₃) to enhance reaction efficiency.
  • Purification via column chromatography or recrystallization .

Q. How is the structure of this compound confirmed post-synthesis?

  • Answer : Structural confirmation employs:

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons, sulfanyl linkage, and triazine ring.
  • X-ray crystallography : Resolve bond angles and spatial arrangement (e.g., Acta Crystallographica Section E methods) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What in silico tools are used to predict physicochemical properties and drug-likeness?

  • Answer : Tools like SwissADME assess:

  • Lipophilicity (LogP values).
  • Solubility (aqueous and organic solvents).
  • Pharmacokinetics (bioavailability, blood-brain barrier permeability).
  • Drug-likeness via Lipinski’s Rule of Five. Comparative studies with reference drugs (e.g., celecoxib) highlight structural advantages .

Advanced Research Questions

Q. How do modifications to the triazine core or sulfanyl group impact biological activity?

  • Answer : Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance stability and target binding.
  • Sulfanyl group replacement (e.g., with oxadiazole) alters electronic properties and bioactivity.
  • Triazine N-substitution influences interactions with enzymes (e.g., kinases or cytochrome P450) .

Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?

  • Answer : Discrepancies arise from:

  • Solvent effects : Predicted LogP vs. observed solubility in PBS.
  • Protein binding : In silico models may not account for serum albumin interactions.
  • Mitigation strategies:
  • Docking simulations with explicit solvent models.
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can environmental stability and degradation pathways be assessed?

  • Answer : Follow OECD guidelines for:

  • Hydrolysis : pH-dependent studies (pH 4–9) to identify breakdown products.
  • Photolysis : UV-Vis exposure to simulate sunlight degradation.
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays for acute toxicity .

Methodological Recommendations

  • Synthetic Optimization : Use fractional factorial design to prioritize reaction variables (e.g., solvent polarity, catalyst loading) .
  • Biological Assays : Pair in vitro enzyme inhibition with in vivo zebrafish models for toxicity screening .
  • Data Validation : Cross-reference computational ADME predictions with HPLC-MS/MS pharmacokinetic profiling .

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